molecular formula C13H17N3OS2 B2383378 4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide CAS No. 868153-22-4

4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide

Cat. No.: B2383378
CAS No.: 868153-22-4
M. Wt: 295.42
InChI Key: UZMNYMXESBCXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenecarbothioyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide is unique due to its combination of methoxybenzenecarbothioyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-17-11-4-2-10(3-5-11)12(18)15-6-8-16(9-7-15)13(14)19/h2-5H,6-9H2,1H3,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMNYMXESBCXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.